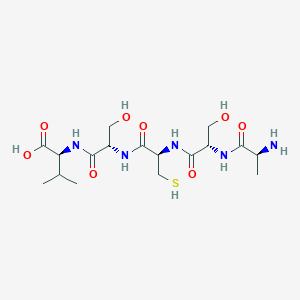
2-Methyl-5-(trifluoromethyl)tridec-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(trifluoromethyl)tridec-4-ene is a chemical compound with the molecular formula C14H25F3 It is characterized by the presence of a trifluoromethyl group attached to a tridecene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-methyltridec-4-ene with a trifluoromethylating agent under controlled conditions
Industrial Production Methods
Industrial production of 2-Methyl-5-(trifluoromethyl)tridec-4-ene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(trifluoromethyl)tridec-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(trifluoromethyl)tridec-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism by which 2-Methyl-5-(trifluoromethyl)tridec-4-ene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-(difluoromethyl)tridec-4-ene
- 2-Methyl-5-(chloromethyl)tridec-4-ene
- 2-Methyl-5-(bromomethyl)tridec-4-ene
Uniqueness
2-Methyl-5-(trifluoromethyl)tridec-4-ene stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
821799-58-0 |
|---|---|
Molekularformel |
C15H27F3 |
Molekulargewicht |
264.37 g/mol |
IUPAC-Name |
2-methyl-5-(trifluoromethyl)tridec-4-ene |
InChI |
InChI=1S/C15H27F3/c1-4-5-6-7-8-9-10-14(15(16,17)18)12-11-13(2)3/h12-13H,4-11H2,1-3H3 |
InChI-Schlüssel |
OKKZMRFPMWNDPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=CCC(C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
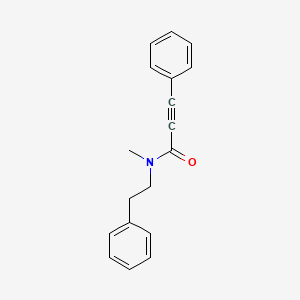
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
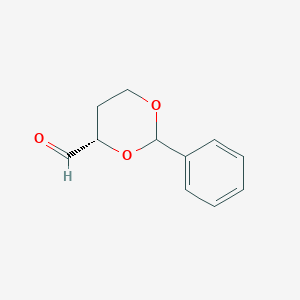
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
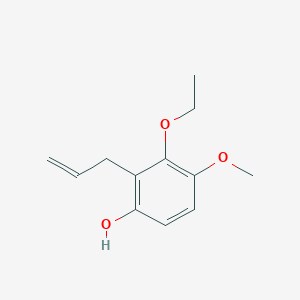
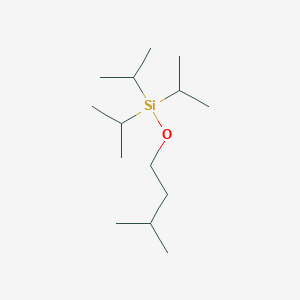
![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)

![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
